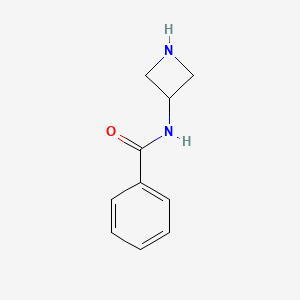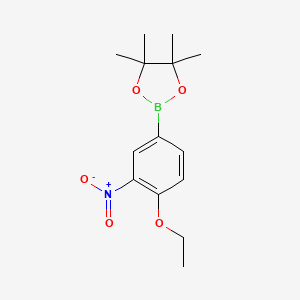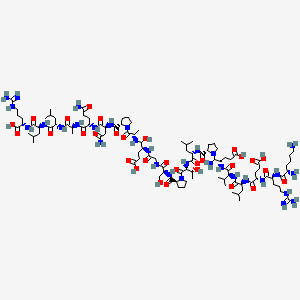
MPEG-2000-DSPE
Descripción general
Descripción
1,2-Distearoyl-sn-glicero-3-fosfoetanolamina-metoxi-polietilenglicol-550 (DSPE-MPEG(550)) es un derivado de fosfolípido PEGilado. Se compone de una porción hidrófoba de 1,2-distearoyl-sn-glicero-3-fosfoetanolamina (DSPE) y una cadena hidrófila de metoxi-polietilenglicol (MPEG) con un peso molecular de 550 Da . Este compuesto se utiliza ampliamente en la formulación de liposomas y otros sistemas de administración de fármacos basados en nanopartículas debido a sus propiedades anfífilas, que mejoran la estabilidad y la solubilidad de las nanopartículas .
Aplicaciones Científicas De Investigación
DSPE-MPEG(550) tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Administración de fármacos: Se utiliza en la formulación de liposomas y otros sistemas de administración de fármacos basados en nanopartículas para mejorar la estabilidad y la solubilidad de las nanopartículas
Nanotecnología: Se emplea en el desarrollo de nanoportadores para la administración dirigida de fármacos y la obtención de imágenes.
Recubrimientos biocompatibles: Se utiliza en la creación de recubrimientos biocompatibles para dispositivos médicos e implantes.
Cultivo celular: Se aplica en estudios de cultivo celular para mejorar la adhesión y el crecimiento celular.
Mecanismo De Acción
DSPE-MPEG(550) ejerce sus efectos a través de su naturaleza anfífila, que le permite autoensamblarse en micelas o integrarse en bicapas lipídicas. Esta propiedad mejora la solubilidad y la estabilidad de los fármacos hidrófobos en ambientes acuosos. La cadena MPEG proporciona un recubrimiento "sigiloso" hidrófilo que reduce la opsonización y prolonga el tiempo de circulación de las nanopartículas en el torrente sanguíneo .
Safety and Hazards
Direcciones Futuras
MPEG-2000-DSPE is essential for lipid nanoparticle formulations. It impacts the efficacy and quality of the drug products used in, and as such should be carefully characterized . The obtained results may be of importance in the development of new lipid nanoparticle-based drugs .
Relevant Papers There are several papers and resources that provide more information about this compound . These resources discuss its properties, uses, and relevance in scientific research and drug development.
Análisis Bioquímico
Biochemical Properties
MPEG-2000-DSPE interacts with various biomolecules to exert its effects. It is a derivative of phosphatidylethanolamine and is used to increase the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the hydrophilicity on the surface of liposomes, consequently increasing the longevity of liposomes in the blood circulation . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that the binding site (amide bond) between hydrophilic PEG and hydrophobic DSPE fragment may be the key for recognizing and mediating the scavenging of PEGylated nanomedicines by anti-PEG IgM .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that repeated injections of PEGylated nanomedicines can lead to an accelerated clearance of the next dose of PEGylated nanomedicines, which is referred to as the accelerated blood clearance (ABC) phenomenon .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that it can form micelles in water, and the critical micelle concentration (CMC) is 102 times lower than that of surfactants . This suggests that this compound may localize in specific compartments or organelles within the cell.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DSPE-MPEG(550) generalmente implica la conjugación de DSPE con MPEG a través de un enlace covalente. El proceso comienza con la activación del grupo carboxilo de DSPE utilizando un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o N-hidroxisuccinimida (NHS). El DSPE activado luego se hace reaccionar con MPEG en presencia de un catalizador, como la 4-dimetilaminopiridina (DMAP), para formar el producto final .
Métodos de producción industrial
En entornos industriales, la producción de DSPE-MPEG(550) sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El producto final se purifica utilizando técnicas como la cromatografía en columna o la recristalización para eliminar cualquier material de partida no reaccionado y subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
DSPE-MPEG(550) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. El proceso de PEGilación en sí mismo es una reacción de sustitución donde el grupo carboxilo de DSPE es reemplazado por la cadena MPEG .
Reactivos y condiciones comunes
Agentes de acoplamiento: N,N'-diciclohexilcarbodiimida (DCC), N-hidroxisuccinimida (NHS)
Catalizadores: 4-dimetilaminopiridina (DMAP)
Solventes: Metanol, cloroformo y agua tibia
Productos principales
El producto principal de la reacción de PEGilación es DSPE-MPEG(550), y los principales subproductos son DSPE y MPEG no reaccionados .
Comparación Con Compuestos Similares
Compuestos similares
- 1,2-Distearoyl-sn-glicero-3-fosfoetanolamina-polietilenglicol-2000 (DSPE-PEG(2000))
- 1,2-Distearoyl-sn-glicero-3-fosfoetanolamina-polietilenglicol-5000 (DSPE-PEG(5000))
- 1,2-Distearoyl-sn-glicero-3-fosfoetanolamina-polietilenglicol-10000 (DSPE-PEG(10000))
Singularidad
DSPE-MPEG(550) es único debido a su cadena MPEG de menor peso molecular, que proporciona diferentes características de solubilidad y estabilidad en comparación con sus contrapartes de mayor peso molecular. Esto lo hace adecuado para aplicaciones específicas donde se requiere un lípido PEGilado de menor peso molecular .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Mpeg-2000-dspe can be achieved through a simple two-step reaction process. The first step involves the synthesis of Mpeg-2000, which is then reacted with dspe to form Mpeg-2000-dspe.", "Starting Materials": [ "Methoxy polyethylene glycol (MPEG-2000)", "Distearoyl phosphatidylethanolamine (DSPE)" ], "Reaction": [ "Step 1: Synthesis of Mpeg-2000", "a. Dissolve MPEG-2000 (10 g) in dichloromethane (50 mL) and cool the solution to 0°C.", "b. Add triethylamine (2.5 mL) dropwise to the solution, followed by the addition of 4-nitrophenyl chloroformate (2.5 g) in dichloromethane (10 mL) dropwise.", "c. Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.", "d. Wash the resulting solution with water and brine, then dry over magnesium sulfate and evaporate the solvent to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain pure Mpeg-2000.", "Step 2: Synthesis of Mpeg-2000-dspe", "a. Dissolve DSPE (1 g) and Mpeg-2000 (1 g) in chloroform (50 mL) and stir the solution for 2 hours at room temperature.", "b. Remove the solvent by evaporation to obtain the crude product.", "c. Purify the crude product by column chromatography to obtain pure Mpeg-2000-dspe." ] } | |
Número CAS |
147867-65-0 |
Fórmula molecular |
C45H88NO11P |
Peso molecular |
850.2 g/mol |
Nombre IUPAC |
[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51) |
Clave InChI |
ULSDQCPIMGVPAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Apariencia |
Physical solid |
Pureza |
95+% |
Números CAS relacionados |
156543-00-9 147867-65-0 |
Sinónimos |
DSPE-MPEG-2000; MPEG-2000-DSPE; 1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



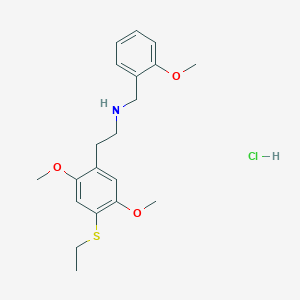
![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)


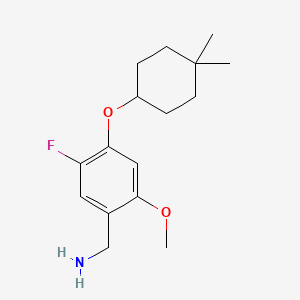
![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)
